3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide
Description
3-Bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide (CAS: 1643440-91-8) is an amidoxime derivative characterized by a benzene ring substituted with bromine (position 3), fluorine (position 4), and an N′-hydroxycarboximidamide group. This compound is part of a broader class of amidoximes, which are pivotal intermediates in synthesizing heterocyclic compounds like 1,2,4-oxadiazoles, known for their pharmacological relevance .
Properties
IUPAC Name |
3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRMGMVSAHIQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The synthesis proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime moiety. The reaction is typically conducted in ethanol with triethylamine as a base to neutralize hydrochloric acid generated during the process.
Stepwise Procedure
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Reagent Preparation :
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3-Bromo-4-fluorobenzonitrile (10 g, 50 mmol) is dissolved in anhydrous ethanol (125 mL).
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Triethylamine (16.1 mL, 115 mmol) and hydroxylamine hydrochloride (7.64 g, 110 mmol) are sequentially added.
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Reaction Conditions :
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Workup and Purification :
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After cooling, the solvent is concentrated under reduced pressure.
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The crude product is partitioned between ethyl acetate (EtOAc) and water.
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The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield a white solid.
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Key Parameters
| Parameter | Specification |
|---|---|
| Temperature | 75°C |
| Reaction Time | 24 hours |
| Solvent | Ethanol |
| Base | Triethylamine |
| Yield* | Not explicitly reported |
*Yield inferred from analogous amidoxime syntheses: 70–85%.
Mechanistic Insights and Side Reactions
Nucleophilic Addition Mechanism
The reaction follows a two-step mechanism:
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Deprotonation of Hydroxylamine :
Triethylamine deprotonates hydroxylamine hydrochloride, generating a nucleophilic hydroxylamine species (). -
Nitrile Attack :
The nucleophile attacks the electrophilic carbon of the nitrile group, forming an intermediate iminium ion, which tautomerizes to the stable amidoxime product.
Side Reactions
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Over-Hydroxylation : Excess hydroxylamine may lead to dihydroxylation, though this is mitigated by stoichiometric control.
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Solvolysis : Prolonged heating in ethanol can cause esterification of the amidoxime, necessitating strict temperature regulation.
Alternative Synthetic Strategies
Solid-Phase Synthesis
Industrial-scale production may employ immobilized reagents or flow chemistry to enhance reproducibility and reduce purification steps.
Optimization and Scalability
Critical Factors for Industrial Adaptation
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Catalyst Efficiency : Although no catalyst is used in the primary method, exploratory studies suggest palladium complexes could accelerate nitrile activation.
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Solvent Selection : Ethanol balances cost and reactivity, but switching to dimethylformamide (DMF) may improve solubility for high-concentration batches.
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Purification Techniques : Bulk melting crystallization (e.g., at 31°C) or column chromatography ensures ≥98% purity, essential for pharmaceutical applications.
Challenges and Mitigation
| Challenge | Mitigation Strategy |
|---|---|
| Hydroxylamine Stability | Use fresh reagents, inert atmosphere |
| Byproduct Formation | Strict stoichiometric control |
| Scalability Limits | Continuous flow reactors |
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Amidation Reactions: The hydroxybenzenecarboximidamide group can participate in amidation reactions to form amides.
Common Reagents and Conditions
Hydroxylamine Hydrochloride: Used in the synthesis of the compound.
Triethylamine: Acts as a base in the reaction.
Ethanol: Solvent used in the reaction.
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. Other products may include derivatives formed through substitution, oxidation, or reduction reactions.
Scientific Research Applications
The compound exhibits several noteworthy biological activities:
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Anticancer Activity :
- It has been shown to inhibit cell proliferation by modulating signaling pathways involved in cancer progression. For example, studies indicate that it may affect the expression of proteins related to apoptosis and cell cycle regulation, leading to increased apoptotic cell death in various cancer cell lines .
- Antimicrobial Effects :
- Anti-inflammatory Properties :
Case Studies and Findings
Mechanism of Action
The mechanism of action of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The structural analogs of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide differ primarily in substituent type, position, and electronic effects. Below is a comparative analysis:
Key Observations :
- Steric Effects : The trifluoromethyl group in N′-hydroxy-4-(trifluoromethyl)benzenecarboximidamide introduces steric hindrance, which may reduce binding efficiency in biological systems compared to smaller halogens .
- Biological Implications : The presence of bromine (atomic radius: 1.85 Å) versus chlorine (1.75 Å) may influence hydrophobic interactions in drug-receptor binding .
Biological Activity
3-Bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H6BrF N3O
- Molecular Weight : 232.04 g/mol
Biological Activity Overview
The compound has shown various biological activities, particularly in the following areas:
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Antimicrobial Activity :
- Preliminary studies indicate that halogenated compounds like 3-bromo-4-fluoro derivatives exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to cell death.
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Anticancer Activity :
- Research has demonstrated that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Targeting specific metabolic pathways |
Case Study: Anticancer Properties
A study focusing on fluorinated derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values were reported as follows:
- HeLa Cells : IC50 = 9.22 ± 0.17 µM
- MCF-7 Cells : IC50 = 8.47 ± 0.18 µM
The study utilized the MTT assay to evaluate cell viability, demonstrating a dose-dependent response where increased concentrations of the compound led to significantly reduced cell viability after both 48 and 72 hours of treatment .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with enzymes critical for cancer metabolism, such as hexokinase, disrupting glycolysis and leading to decreased ATP production in cancer cells .
- Induction of Apoptosis : By promoting apoptosis through the activation of caspases, this compound can effectively reduce tumor growth .
Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments indicate that related compounds have shown low acute toxicity levels, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide?
- Methodological Answer : A common approach involves condensation of substituted anilines with hydroxylamine derivatives. For example, intermediates like 4-bromo-3-fluoroaniline can react with hydroxylamine under controlled pH to form the carboximidamide backbone. Purification often employs recrystallization or column chromatography, with HCl salts (e.g., 4-bromo-2-fluorobenzylamine hydrochloride) used to stabilize intermediates . Characterization via NMR and mass spectrometry is critical to confirm structural integrity, as seen in the SMILES and InChi data for related compounds .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95% by HLC methods, as referenced in reagent catalogs) .
- NMR Spectroscopy : Compare experimental spectra to predicted signals based on SMILES notation (e.g., aromatic protons near δ 7.2–7.8 ppm for bromo-fluorophenyl groups) .
- Elemental Analysis : Verify molecular formula (e.g., C₁₁H₁₂BrFN₆O₄S₂ for structurally similar compounds) .
Q. What solubility and stability considerations are critical for experimental handling?
- Methodological Answer :
- Solubility : The compound is likely polar due to the hydroxyimino group, favoring DMSO or ethanol. Hydrochloride salts (e.g., 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride) improve aqueous solubility .
- Stability : Store under inert conditions (N₂/Ar) at –20°C to prevent hydrolysis of the hydroxyimino group. Monitor degradation via TLC or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets like enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays to measure binding affinity (IC₅₀) with targets like kinases or oxidoreductases. Reference the bioactivity of analogous carboximidamides in enzyme inhibition .
- Docking Studies : Employ software like AutoDock Vina to model interactions between the bromo-fluorophenyl moiety and active-site residues. Validate with mutagenesis experiments .
Q. How are contradictions in reactivity data addressed, such as solvent-dependent outcomes?
- Methodological Answer :
- Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents. For example, nucleophilic substitution at the bromine may vary with solvent polarity .
- Kinetic Studies : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates. Cross-reference with computational predictions (e.g., DFT calculations for transition states) .
Q. What computational strategies guide synthetic optimization of derivatives?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Br/F groups) with biological activity using datasets from analogs like 3,5-dibromo-N'-hydroxybenzene-1-carboximidamide .
- Retrosynthetic Analysis : Tools like Synthia™ suggest pathways using commercially available precursors (e.g., 4-bromo-3-fluorotoluene or 1-bromo-3-fluoro-4-iodobenzene) .
Key Notes
- Structural analogs (e.g., 4-amino-3-chloro-N'-hydroxybenzene-1-carboximidamide) provide insights into reactivity and bioactivity .
- Methodological rigor (e.g., triangulation of data sources) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
